molecular formula C19H13FO3 B14991664 3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one

3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B14991664
M. Wt: 308.3 g/mol
InChI Key: YRBXNRDFDUOCAA-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is a furocoumarin derivative characterized by a fused furanocoumarin scaffold substituted with a 4-fluorophenyl group at position 3 and methyl groups at positions 4 and 7. The synthesis of such compounds typically involves cyclization strategies, such as the Williamson reaction followed by treatment with polyphosphoric acid, as demonstrated for structurally related angular furocoumarins . The fluorine atom and methyl groups in this compound likely enhance its lipophilicity and metabolic stability compared to non-halogenated analogs, influencing its biological interactions .

Properties

Molecular Formula

C19H13FO3

Molecular Weight

308.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-4,9-dimethylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C19H13FO3/c1-10-7-15-18(11(2)8-16(21)23-15)19-17(10)14(9-22-19)12-3-5-13(20)6-4-12/h3-9H,1-2H3

InChI Key

YRBXNRDFDUOCAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=CO3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts to form the chromone core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of furochromone derivatives .

Scientific Research Applications

3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and methyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents Molecular Formula Key Structural Differences Reference
3-(4-Fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one (Target Compound) 4-Fluorophenyl (C₆H₄F), 4-CH₃, 9-CH₃ C₁₉H₁₅FO₃ Reference structure
4,9-Dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one Phenyl (C₆H₅), 4-CH₃, 9-CH₃ C₁₉H₁₆O₃ Phenyl instead of 4-fluorophenyl
8-Benzyl-2,3,4,9-tetramethylfuro[2,3-f]chromen-7-one Benzyl (C₆H₅CH₂), 2-CH₃, 3-CH₃, 4-CH₃, 9-CH₃ C₂₂H₂₀O₃ Additional methyl and benzyl groups
3-(4-Chlorophenyl)-9-methyl-2,5-diphenyl-7H-furo[3,2-g]chromen-7-one 4-Chlorophenyl (C₆H₄Cl), 9-CH₃, 2-C₆H₅, 5-C₆H₅ C₃₀H₁₉ClO₃ Chlorophenyl, diphenyl, and different ring fusion
6-Benzyl-3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one 4-Fluorophenyl, 5-CH₃, 9-CH₃, benzyl (C₆H₅CH₂) C₂₆H₁₉FO₃ Benzyl group and [3,2-g] ring fusion
2-[3-(4-Fluorophenyl)-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl]acetic acid 4-Fluorophenyl, 4-CH₃, 9-CH₃, acetic acid (-CH₂COOH) C₂₁H₁₅FO₅ Acetic acid substituent at position 8

Key Observations :

  • Methyl Groups : The 4,9-dimethyl substitution in the target compound increases lipophilicity, which may improve membrane permeability compared to unmethylated furocoumarins .
  • Ring Fusion : Compounds with [3,2-g] ring fusion (e.g., CID 1857121) differ in planarity and electronic distribution compared to [2,3-f] fused analogs, affecting binding to biological targets .

Biological Activity

3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, particularly its effects on enzyme inhibition, antioxidant properties, and potential therapeutic applications.

  • Molecular Formula : C19H13FO3
  • Molar Mass : 308.3 g/mol
  • CAS Number : 858749-15-2

The compound features a furochromene backbone with a fluorophenyl substituent, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Enzyme Inhibition

Research indicates that derivatives of furochromene compounds exhibit significant inhibitory effects on various enzymes associated with neurodegenerative diseases and inflammation.

  • Cholinesterase Inhibition :
    • The compound has been evaluated for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in Alzheimer's disease pathology.
    • In vitro studies have shown that compounds similar to 3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one exhibit IC50 values indicating moderate to strong inhibition of these enzymes. For example, related compounds reported IC50 values of 10.4 μM for AChE and 7.7 μM for BChE .
  • Cyclooxygenase (COX) Inhibition :
    • The compound has also been tested for its inhibitory effects on COX enzymes, which are involved in the inflammatory response. Moderate inhibition was observed against COX-2, suggesting potential anti-inflammatory properties .

Antioxidant Activity

The antioxidant capacity of 3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is an important aspect of its biological profile. Compounds in this class have demonstrated the ability to scavenge free radicals effectively.

  • Free Radical Scavenging :
    • Studies indicate that furochromene derivatives can significantly reduce oxidative stress markers in cell cultures, which may contribute to their neuroprotective effects .

The biological activity of 3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is hypothesized to involve interactions with specific protein targets:

  • Molecular Docking Studies :
    • Computational studies have suggested that the compound forms hydrogen bonds with key residues in target enzymes (e.g., AChE and COX), enhancing its inhibitory effects. The presence of the fluorine atom is believed to increase binding affinity due to its electron-withdrawing properties .

Case Studies and Research Findings

  • Study on Cholinesterase Inhibition :
    • A study evaluated several furochromene derivatives for their ability to inhibit AChE and BChE. The results indicated that compounds with halogen substitutions showed improved inhibition compared to non-halogenated counterparts .
  • Antioxidant Efficacy Testing :
    • Another study assessed the antioxidant properties using DPPH radical scavenging assays. Results showed that the compound exhibited significant scavenging activity, comparable to standard antioxidants like ascorbic acid .

Q & A

Q. Table 1. Comparative Spectral Data for Furochromenone Derivatives

Compound1H^1H NMR (δ, ppm)HRMS [M+H]+^+λmax_{\text{max}} (nm)
Target Compound7.40–7.90 (Ar-H), 2.50 (CH3_3)336.26325
4,9-Dihydroxy Analog 6.80–7.20 (Ar-H), 5.20 (-OH)262.08355

Q. Table 2. Synthetic Optimization Parameters

ParameterConventional MethodMicrowave Method
Time6–8 h30–45 min
Yield70–80%85–94%
Key Side ProductUncyclized intermediate<5% impurities

Key Recommendations

  • Prioritize microwave synthesis for scalability and reproducibility .
  • Use deuterated DMSO in NMR to resolve methyl group overlaps .
  • Cross-validate computational ADMET predictions with in vitro hepatocyte assays .

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